(6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) is a complex organic molecule with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and the presence of a tert-butyldimethylsilyl (TBDMS) group, which is often used as a protecting group in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) typically involves multiple steps, starting from simpler organic molecules. The key steps often include the formation of the core structure followed by the introduction of the TBDMS group. Common reagents used in these reactions include silylating agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and bases like imidazole or pyridine to facilitate the silylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as chromatography to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
(6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the TBDMS group is present.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.
Reduction: LiAlH4 in ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which (6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) exerts its effects involves its interaction with specific molecular targets. The TBDMS group acts as a protecting group, preventing unwanted reactions at certain positions of the molecule during synthetic processes. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
- (4R-cis)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
Uniqueness
The uniqueness of (6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) lies in its specific stereochemistry and the presence of the TBDMS group. This combination allows for selective protection and deprotection steps in synthetic routes, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C34H47N3O7Si |
---|---|
Molekulargewicht |
637.8 g/mol |
IUPAC-Name |
(1R,2S,13R,15R,16S)-13-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-21-methoxy-22-(methoxymethoxy)-6,20,24-trimethyl-8,10-dioxa-14,24-diazahexacyclo[14.7.1.02,14.04,12.07,11.018,23]tetracosa-4(12),5,7(11),18(23),19,21-hexaene-15-carbonitrile |
InChI |
InChI=1S/C34H47N3O7Si/c1-18-11-20-12-22-24(14-35)37-23(28(36(22)6)26(20)32(30(18)40-8)41-16-39-7)13-21-27(25(37)15-44-45(9,10)34(3,4)5)33-31(42-17-43-33)19(2)29(21)38/h11,22-25,28,38H,12-13,15-17H2,1-10H3/t22-,23-,24-,25-,28-/m0/s1 |
InChI-Schlüssel |
YGNVHJMSBZNMAV-VEBUABNOSA-N |
Isomerische SMILES |
CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@H](C2)N3C)C#N)CO[Si](C)(C)C(C)(C)C)C6=C(C(=C5O)C)OCO6)C(=C1OC)OCOC |
Kanonische SMILES |
CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)C#N)CO[Si](C)(C)C(C)(C)C)C6=C(C(=C5O)C)OCO6)C(=C1OC)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.